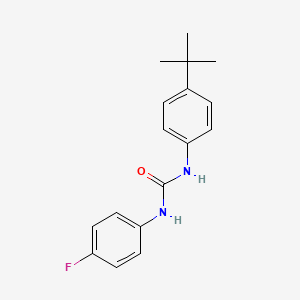

![molecular formula C17H20BrN5O2 B5550557 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds with piperazinyl and pyrrolidinyl substitutions, involves multi-step chemical reactions. These processes typically start from basic pyrimidine rings and involve functionalization at specific positions to introduce the desired substituents. Techniques such as nucleophilic substitution, condensation, and cyclization are commonly employed. For example, the synthesis of related pyrimidine derivatives has been described, utilizing starting materials such as isothiocyanato compounds and amines under specific conditions to yield the desired pyrimidine structures (Sondhi et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is characterized by its pyrimidine core, which is functionalized with a piperazinyl group at one position and a pyrrolidinyl group at another. This structural configuration is crucial for its activity and interaction with biological targets. The presence of a bromo-furoyl moiety adds to the molecule's reactivity and potential binding capabilities.

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles due to the presence of reactive sites. Their reactivity can be influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyrimidine ring.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a bromo group and a furoyl group could affect the compound's polarity, impacting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity (pKa), reactivity towards different chemical reagents, and stability under various conditions, are crucial for understanding the compound's behavior in biological systems or during synthesis. The basicity of the piperazinyl group, for example, can play a significant role in the compound's biological activity and interactions with targets (Sekiya et al., 1983).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a compound that can be derived from the synthesis of various heterocyclic compounds. Its synthesis involves reactions with a variety of reagents leading to the formation of pyrimidine, pyridine, and other derivatives. These compounds are tested for their antimicrobial activity, showcasing the potential of this compound derivatives in medical and pharmaceutical research. For instance, a study demonstrated the antimicrobial activity of coumarin derivatives synthesized from reactions involving 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones (Al-Haiza, Mostafa, & El-kady, 2003).

Pharmacological Properties

The pharmacological exploration of derivatives related to this compound reveals their potential in various therapeutic areas. For example, pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities, presenting a promising avenue for the development of new medications. A study focused on the synthesis and evaluation of pyrimidine and bispyrimidine derivatives, highlighting the significant analgesic activity compared to standard drugs (Sondhi et al., 2007).

Antagonistic and Agonistic Activities

Compounds derived from this compound have shown to possess potent and selective agonistic or antagonistic activities towards various receptors. For instance, piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, related structurally to the target compound, were found to be potent and selective adenosine A2a receptor antagonists, with implications for the treatment of Parkinson's disease (Vu et al., 2004).

Inhibition of Platelet Aggregation

In the realm of cardiovascular research, derivatives of this compound, specifically piperazinyl-glutamate-pyrimidines, have been identified as highly potent P2Y12 antagonists. These compounds are instrumental in inhibiting platelet aggregation, a crucial factor in the prevention of thrombotic events. This research avenue demonstrates the compound's potential in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O2/c18-14-4-3-13(25-14)16(24)22-11-9-21(10-12-22)15-5-6-19-17(20-15)23-7-1-2-8-23/h3-6H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPVIXCHWRMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

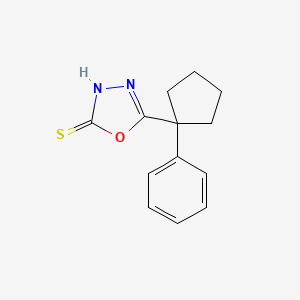

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)